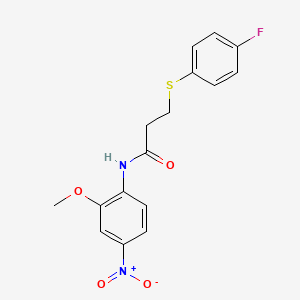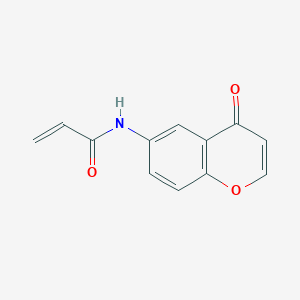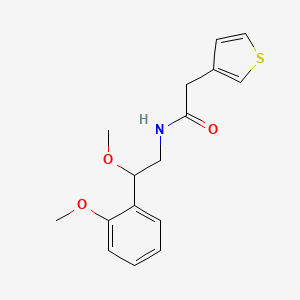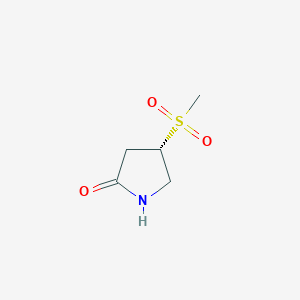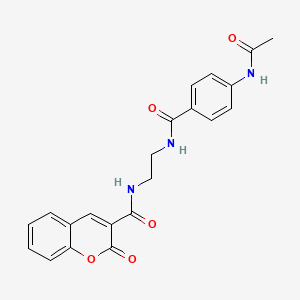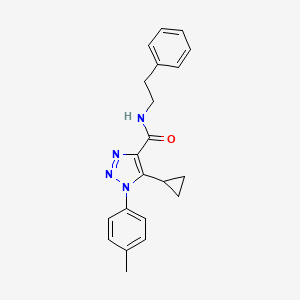
Fmoc-(Tmd)Phe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-(Tmd)Phe is a compound that is often used in organic synthesis. The Fmoc group, or fluorenylmethyloxycarbonyl group, is a base-labile protecting group . The Fmoc group is often used as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS), as its removal with a piperidine solution does not disturb the acid-labile linker between the peptide and the resin .
Synthesis Analysis
The synthesis of this compound involves the use of solid-phase peptide synthesis (SPPS) techniques . The chemical concept of SPPS is based on the successive coupling of N α-protected amino acids (equipped with suitable side chain protecting groups) to a growing peptide chain which is immobilized on a solid support . The Fmoc group is rapidly removed by base, and piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .Molecular Structure Analysis
The this compound molecule contains a total of 60 bond(s). There are 40 non-H bond(s), 21 multiple bond(s), 8 rotatable bond(s), 3 double bond(s), 18 aromatic bond(s), 1 three-membered ring(s), 1 five-membered ring(s), 3 six-membered ring(s), 2 nine-membered ring(s), 1 carboxylic acid(s) (aliphatic), 1 (thio-) carbamate(s) (aliphatic), 1 N azo-derivative(s) .Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of Fmoc as a temporary protecting group for amine at the N-terminus in SPPS is very widespread for Fmoc/tBu approach, because its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by its structure and the presence of the Fmoc group. The Fmoc group contributes to the hydrophobicity and aromaticity of the molecule, which can promote the association of building blocks .作用机制
Target of Action
Fmoc-(Tmd)Phe, also known as Fmoc-L-Photo-Phe-OH, primarily targets the formation of hydrogels . Hydrogels are networks of polymer chains that are important in biomedical applications due to their ability to hold large amounts of water while maintaining their structure .
Mode of Action
The Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The this compound compound plays a key role in the self-assembly of hydrogels . The Fmoc and phenylalanine covalent linkage, flexibility of the phenylalanine side chain, pH, and buffer ions all contribute to the self-assembly of this compound to gel formation . The collective action of different non-covalent interactions plays a role in making this compound hydrogel .
Pharmacokinetics
It is known that the compound forms hydrogels, which are often used in drug delivery systems . These hydrogels can be solubilized above the critical concentration to induce gel formation .
Result of Action
The result of this compound action is the formation of hydrogels . These hydrogels are formed through the self-assembly of the compound, and they have been found to be important in biomedical applications . A new polymorphic form of this compound has been reported after transitioning to hydrogel .
Action Environment
The action of this compound is influenced by several environmental factors. The pH and the presence of buffer ions play a significant role in the self-assembly of this compound to gel formation . Physical and thermal stimuli can also be used for solubilizing this compound above the critical concentration to induce gel formation .
安全和危害
未来方向
The use of Fmoc-(Tmd)Phe and similar compounds in biomedical applications is a promising area of research. For example, hydrogels formed by the self-assembly of Fmoc-modified peptides are receiving increasing attention for their potential in various biomedical applications . These hydrogels present a promising alternative for combating bacterial infections in the face of growing antimicrobial resistance concerns .
生化分析
Biochemical Properties
Fmoc-(Tmd)Phe plays a crucial role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, and these interactions are largely governed by the inherent hydrophobicity and aromaticity of the Fmoc moiety . The nature of these interactions is complex and multifaceted, involving a collective action of different non-covalent interactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound hydrogels have been shown to support cell adhesion, survival, and duplication .
Molecular Mechanism
The molecular mechanism of action of this compound is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20F3N3O4/c27-26(28,29)25(31-32-25)16-11-9-15(10-12-16)13-22(23(33)34)30-24(35)36-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,30,35)(H,33,34)/t22-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXIAQUVGJCYSA-QFIPXVFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5(N=N5)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

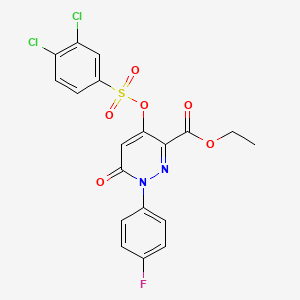
![5-(pyridin-3-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2847587.png)
![2-(3,4-dimethylphenyl)-N~8~-(3-methylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2847588.png)
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)indoline](/img/structure/B2847589.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)thiophene-2-sulfonamide](/img/structure/B2847590.png)
![3-benzyl-7-((3-methoxybenzyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2847592.png)

